molecular formula C19H27N3O B12892910 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol

2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol

Cat. No.: B12892910
M. Wt: 313.4 g/mol
InChI Key: LJLYOUYYVWTDBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Cyclohexylamine Derivative Formation: The cyclohexylamine derivative is prepared by hydrogenation of a suitable precursor, such as a cyclohexanone oxime.

    Coupling Reaction: The final step involves coupling the isoquinoline moiety with the cyclohexylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for coupling reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((Trans-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: Similar structure but with a trans configuration.

    2-((Cis-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: Similar structure with a methyl group instead of an ethyl group on the isoquinoline ring.

Uniqueness

2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is unique due to its specific cis configuration and the presence of an ethyl group on the isoquinoline ring

Biological Activity

The compound 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol (CAS: 651309-04-5) is a novel chemical entity with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C19H27N3OC_{19}H_{27}N_{3}O, with a molar mass of 313.44 g/mol. The compound features a complex structure that includes an isoquinoline moiety, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC19H27N3O
Molar Mass313.44 g/mol
Boiling Point550.2 ± 50.0 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, compounds with isoquinoline structures have been reported to exhibit activities such as:

  • Antitumor Effects : Isoquinoline derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Certain isoquinoline-based compounds demonstrate antibacterial and antifungal properties, potentially by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study investigated the effects of isoquinoline derivatives on cancer cell lines, revealing that compounds similar to this compound significantly inhibited the growth of prostate and breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Neuroprotective Effects :
    • Research has indicated that isoquinoline derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties :
    • In vitro studies showed that related compounds exhibited significant antimicrobial activity against various pathogens, including antibiotic-resistant strains. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis .

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-[[4-[(4-ethylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol

InChI

InChI=1S/C19H27N3O/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)22-17-8-6-16(7-9-17)21-10-11-23/h3-5,12-13,16-17,21-23H,2,6-11H2,1H3

InChI Key

LJLYOUYYVWTDBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCO

Origin of Product

United States

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